3-Epoxymethylenediamantane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

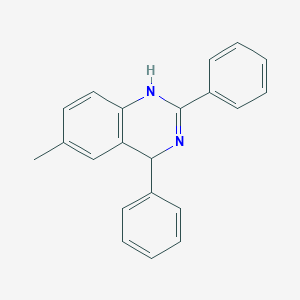

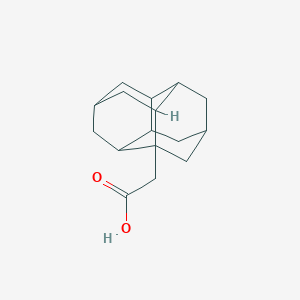

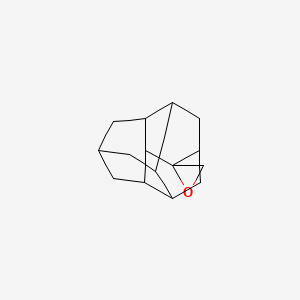

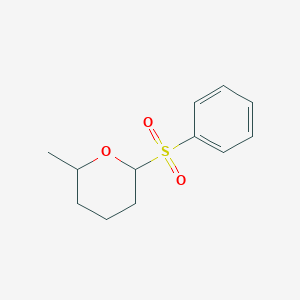

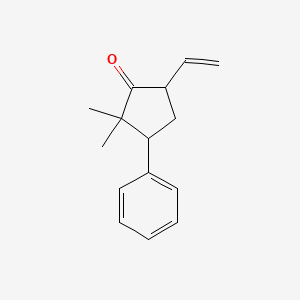

3-Epoxymethylenediamantane is a polycyclic hydrocarbon compound characterized by its unique diamondoid structure. Diamondoids are cage-like, saturated hydrocarbons that resemble the diamond lattice. The presence of an epoxide group in this compound introduces significant chemical reactivity, making it a compound of interest in various scientific fields.

Synthetic Routes and Reaction Conditions:

Epoxidation of Methylenediamantane: The primary method for synthesizing this compound involves the epoxidation of methylenediamantane. This reaction typically uses peracids such as meta-chloroperoxybenzoic acid (mCPBA) under mild conditions to introduce the epoxide group.

Catalytic Methods: Transition metal catalysts, such as titanium or vanadium complexes, can also facilitate the epoxidation process, offering higher selectivity and yield.

Industrial Production Methods: While industrial-scale production of this compound is not widely reported, the methods used in laboratory synthesis can be scaled up. Continuous flow reactors and optimized catalytic systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: The epoxide group in this compound can undergo further oxidation to form diols or other oxygenated derivatives.

Reduction: Reduction of the epoxide group can yield alcohols, typically using reagents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: mCPBA, hydrogen peroxide (H2O2) with catalytic acids.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products:

Diols: Formed from oxidation.

Alcohols: Resulting from reduction.

Substituted Diamondoids: From nucleophilic substitution reactions.

Chemistry:

Synthesis of Novel Compounds: this compound serves as a precursor for synthesizing a variety of functionalized diamondoids.

Catalysis: Its unique structure makes it a potential candidate for studying catalytic processes and developing new catalysts.

Biology and Medicine:

Drug Delivery: The rigid, cage-like structure of diamondoids can be utilized in designing drug delivery systems that protect active pharmaceutical ingredients.

Antimicrobial Agents: Some studies suggest that diamondoid derivatives exhibit antimicrobial properties, making them candidates for new antimicrobial agents.

Industry:

Materials Science: The robust structure of this compound can be exploited in developing high-strength materials and coatings.

Nanotechnology: Diamondoids, including this compound, are explored for their potential in nanotechnology applications due to their stability and unique electronic properties.

Mechanism of Action

The mechanism by which 3-Epoxymethylenediamantane exerts its effects largely depends on its chemical reactivity. The epoxide group is highly reactive, allowing the compound to participate in various chemical reactions. In biological systems, the compound’s interactions with cellular components can lead to the formation of reactive intermediates, which may contribute to its antimicrobial properties.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound can inhibit certain enzymes by reacting with active site residues.

Cell Membrane Interaction: Its hydrophobic nature allows it to integrate into cell membranes, potentially disrupting membrane integrity and function.

Comparison with Similar Compounds

Methylenediamantane: The parent compound without the epoxide group.

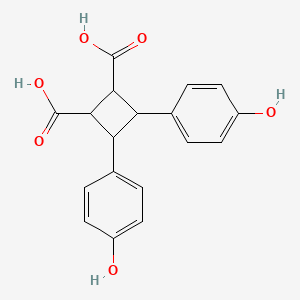

Hydroxymethylenediamantane: A derivative with a hydroxyl group instead of an epoxide.

Diamantane: The simplest diamondoid structure.

Uniqueness: 3-Epoxymethylenediamantane stands out due to the presence of the epoxide group, which significantly enhances its chemical reactivity compared to its analogs. This reactivity opens up a broader range of chemical transformations and applications, making it a versatile compound in both research and industrial contexts.

Properties

Molecular Formula |

C15H20O |

|---|---|

Molecular Weight |

216.32 g/mol |

IUPAC Name |

spiro[oxirane-2,3'-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane] |

InChI |

InChI=1S/C15H20O/c1-7-2-12-10-4-8-5-11(9(1)10)13(3-7)14(12)15(8)6-16-15/h7-14H,1-6H2 |

InChI Key |

BSNQCFKDFZCTTM-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3C4C1C5CC(C4)C6(C3C5C2)CO6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N',2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide](/img/structure/B14269603.png)

![1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione](/img/structure/B14269621.png)

![(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride](/img/structure/B14269663.png)

![2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro-](/img/structure/B14269665.png)

oxophosphanium](/img/structure/B14269673.png)

![5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene)](/img/structure/B14269683.png)